1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine
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Overview
Description
1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine is a compound belonging to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities. This compound features an ethylsulfanyl group attached to the oxadiazole ring, which is further connected to a phenyl-ethylamine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with the 1,3,4-oxadiazole scaffold, such as this one, have been found to interact with various enzymes and proteins that contribute to cell proliferation . These include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase .
Mode of Action
The mode of action of 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine is likely to involve the inhibition of the aforementioned enzymes and proteins. By inhibiting these targets, the compound can disrupt the normal functioning of cells, particularly cancer cells, and prevent their proliferation .
Biochemical Pathways
Given its potential targets, it may affect pathways related to dna replication, cell division, and cell growth .
Result of Action
The result of the action of this compound is likely to be the inhibition of cell proliferation, particularly in cancer cells. This is due to its potential to inhibit key enzymes and proteins involved in cell growth and division .
Biochemical Analysis
Biochemical Properties
1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to exhibit strong antibacterial effects, particularly against Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola . The compound interacts with bacterial enzymes, inhibiting their activity and thereby preventing the growth and proliferation of the bacteria. Additionally, it has shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, oxadiazole derivatives, including this compound, have been reported to possess significant anti-cancer potential by targeting growth factors, enzymes, and kinases involved in cancer cell proliferation . This compound can induce apoptosis in cancer cells, thereby inhibiting their growth and spread.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with bacterial enzymes, for example, involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing bacterial growth . In cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, leading to cell death .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that oxadiazole derivatives, including this compound, exhibit good hydrolytic and metabolic stability Over time, the compound maintains its biological activity, making it a promising candidate for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antibacterial and anticancer activities . At higher doses, it may cause toxic or adverse effects. For instance, high doses of oxadiazole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes oxidative metabolism, leading to the formation of metabolites that may retain or exhibit different biological activities . Additionally, it may be conjugated with glutathione and processed along the mercapturic-acid pathway . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound may interact with specific transporters that facilitate its uptake into cells, where it can exert its biological effects . Additionally, its distribution within tissues may be affected by its binding affinity to plasma proteins and other cellular components. These interactions determine the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular metabolism and induce apoptosis in cancer cells . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine typically involves the cyclization of appropriate hydrazides with carbon disulfide, followed by alkylation. A common synthetic route includes:
Formation of Hydrazide: Starting with the reaction of ethyl hydrazinecarboxylate with an appropriate acid chloride to form the hydrazide.
Cyclization: The hydrazide is then treated with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form the oxadiazole ring.
Alkylation: The resulting oxadiazole is alkylated with ethyl iodide to introduce the ethylsulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Formation of ethylsulfoxide or ethylsulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive oxadiazole core.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds like 2,5-disubstituted-1,3,4-oxadiazoles which also exhibit a wide range of biological activities.
Thiadiazole Derivatives: Similar in structure but with sulfur replacing one of the nitrogen atoms in the ring, often showing different biological properties.
Uniqueness: 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine is unique due to the presence of the ethylsulfanyl group, which can significantly alter its chemical reactivity and biological activity compared to other oxadiazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-17-12-15-14-11(16-12)10(13)8-9-6-4-3-5-7-9/h3-7,10H,2,8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKKBHQXKGVWHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)C(CC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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